molecular formula C21H21N3OS2 B11278615 (4-{[3-(Methylsulfanyl)phenyl]amino}quinolin-3-yl)(thiomorpholin-4-yl)methanone

(4-{[3-(Methylsulfanyl)phenyl]amino}quinolin-3-yl)(thiomorpholin-4-yl)methanone

Cat. No.: B11278615
M. Wt: 395.5 g/mol
InChI Key: GQKBKLOMYGLZIX-UHFFFAOYSA-N
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Description

N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound with a unique structure that includes a quinoline core, a thiomorpholine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the thiomorpholine and methylsulfanyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline core can produce dihydroquinoline derivatives.

Scientific Research Applications

N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the thiomorpholine ring may interact with proteins or enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(METHYLSULFANYL)PHENYL]-PIPERIDIN-4-YL-AMINE: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

    N-Phenyl-bis(trifluoromethanesulfonimide): Different functional groups but similar in terms of having a phenyl ring and sulfonamide groups.

Uniqueness

N-[3-(METHYLSULFANYL)PHENYL]-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to its combination of a quinoline core, thiomorpholine ring, and methylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C21H21N3OS2

Molecular Weight

395.5 g/mol

IUPAC Name

[4-(3-methylsulfanylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C21H21N3OS2/c1-26-16-6-4-5-15(13-16)23-20-17-7-2-3-8-19(17)22-14-18(20)21(25)24-9-11-27-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,22,23)

InChI Key

GQKBKLOMYGLZIX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4

Origin of Product

United States

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